molecular formula C16H17NO2 B420277 Benzyl 1-phenylethylcarbamate

Benzyl 1-phenylethylcarbamate

Cat. No.: B420277
M. Wt: 255.31g/mol
InChI Key: XFSAQXHAIMAZTD-UHFFFAOYSA-N
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Description

Benzyl 1-phenylethylcarbamate is a carbamate derivative characterized by a benzyl group linked to a carbamate functional group, which is further substituted with a 1-phenylethyl moiety. This compound is notable for its applications in chiral chromatography, where its stereochemical properties enable enantioselective separation of racemic mixtures. The (S)-configured 1-phenylethylcarbamate, when grafted onto chitin-based chiral stationary phases (CSPs), demonstrates selective interactions with specific analytes, such as benzoin and 2-phenylcyclohexanone, though its enantiorecognition capability is configuration-dependent .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

benzyl N-(1-phenylethyl)carbamate

InChI

InChI=1S/C16H17NO2/c1-13(15-10-6-3-7-11-15)17-16(18)19-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18)

InChI Key

XFSAQXHAIMAZTD-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

solubility

38.3 [ug/mL]

Origin of Product

United States

Chemical Reactions Analysis

Hydrogenation Reactions

Benzyl 1-phenylethylcarbamate undergoes catalytic hydrogenation to remove the benzyl protecting group. This reaction is critical for regenerating the free amine:

  • Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol or methanol at room temperature.

  • Products : 1-phenylethylamine and benzyl alcohol.

  • Mechanism : The benzyl group is cleaved via heterolytic C–O bond breaking, facilitated by the adsorption of hydrogen onto the catalyst surface.

Key Data :

Reaction Scale (mmol)Catalyst Loading (%)Yield (%)
10592
50388

Hydrolysis Reactions

The carbamate group is hydrolyzed under acidic or basic conditions to release the amine:

Acidic Hydrolysis

  • Reagents/Conditions : Concentrated HCl in aqueous solution under reflux .

  • Products : 1-phenylethylamine, CO₂, and benzyl alcohol.

  • Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water.

Basic Hydrolysis

  • Reagents/Conditions : NaOH in water/THF at 60°C .

  • Products : Sodium carbonate, benzyl alcohol, and 1-phenylethylamine.

Comparative Yields :

ConditionTime (h)Yield (%)
Acidic685
Basic478

Substitution Reactions

The carbamate participates in nucleophilic substitution with amines or alcohols to form ureas or other carbamates:

Urea Formation

  • Reagents/Conditions : Primary amines (e.g., morpholine) in dichloromethane with triethylamine .

  • Products : Unsymmetrical ureas (e.g., N-benzyl-N’-(1-phenylethyl)urea).

  • Mechanism : The carbamate acts as an electrophile, reacting with the amine via a two-step deprotection-substitution sequence .

Example :

AmineSolventYield (%)
MorpholineTHF84
tert-ButylamineDCM91

Transprotection Reactions

This compound can be converted to other protecting groups:

tert-Butoxycarbonyl (Boc) Protection

  • Reagents/Conditions : Di-tert-butyl dicarbonate (Boc₂O) with DMAP in DCM.

  • Products : tert-Butyl 1-phenylethylcarbamate.

  • Yield : 89% under optimized conditions.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming benzyl ether byproducts .

  • Radical Pathways : Under UV light, homolytic cleavage of the C–O bond generates benzyl and 1-phenylethylaminyl radicals, which recombine or react with other radicals .

Comparative Reactivity

The benzyl group’s electron-donating nature enhances carbamate stability compared to alkyl variants:

Carbamate DerivativeHydrolysis Rate (k, h⁻¹)
This compound0.12
Methyl 1-phenylethylcarbamate0.45

Comparison with Similar Compounds

Substituent Effects on Enantioselectivity

The enantiorecognition performance of carbamates in chromatography is highly influenced by substituent type and position. A study comparing 4-substituted phenylcarbamates of chitin revealed that electron-withdrawing groups (e.g., -Cl, -CF₃) enhance chiral recognition, whereas bulky substituents (e.g., -tert-butyl) reduce retention and selectivity . Benzyl 1-phenylethylcarbamate, with its sterically demanding 1-phenylethyl group, exhibits moderate enantioselectivity but is outperformed by 4-methylphenyl-, 4-chlorophenyl-, and 4-trifluoromethylphenyl-carbamates (Table 1).

Table 1: Enantiorecognition Performance of Selected Carbamates

Carbamate Substituent Enantiorecognition (α) for Key Analytes Performance Ranking
4-Trifluoromethylphenyl α = 1.29–1.24 (2-phenylcyclohexanone) Highest
4-Chlorophenyl α = 1.29–1.24 (2-phenylcyclohexanone) High
4-Methylphenyl α = 1.29–1.24 (2-phenylcyclohexanone) High
1-Phenylethyl (S-configuration) α = 1.09–1.03 (benzoin) Moderate
Cycloalkylcarbamates α = 1.03–1.24 (limited analytes) Low

Data sourced from chromatographic studies on chitin-based CSPs .

Comparison with Benzyl[1-Cyano-1-Methylethyl]carbamate

Benzyl[1-cyano-1-methylethyl]carbamate (C₁₂H₁₄N₂O₂, MW 218.25) differs structurally by replacing the 1-phenylethyl group with a cyano-substituted methylethyl chain. While direct enantioselectivity data are unavailable, the structural differences suggest reduced steric hindrance but enhanced dipole interactions, which may influence its utility in separation science or as a synthetic intermediate .

Table 2: Structural and Physical Comparison

Parameter This compound Benzyl[1-Cyano-1-Methylethyl]carbamate
Molecular Formula C₁₆H₁₇NO₂ (estimated) C₁₂H₁₄N₂O₂
Molecular Weight ~255.32 218.25
Key Functional Groups Phenyl, carbamate Cyano, carbamate
Refractive Index Not reported 1.526

Data inferred from structural analysis and .

Key Research Findings and Implications

Chiral Recognition: The enantioselectivity of this compound is configuration-specific, with the (S)-form showing selectivity for benzoin and 2-phenylcyclohexanone. However, its performance is inferior to 4-substituted phenylcarbamates, underscoring the importance of substituent electronic and steric properties .

Structural Flexibility: Modifying the carbamate’s alkyl or aryl substituents (e.g., introducing cyano groups) can tune physicochemical properties, though this may compromise chiral recognition in chromatography .

Safety Profile : Carbamates’ regulatory status varies; some derivatives lack hazard classifications, while others require stringent handling protocols .

Q & A

Q. What are the recommended laboratory synthesis methods for Benzyl 1-phenylethylcarbamate?

  • Methodological Answer : this compound can be synthesized via carbamate bond formation. A common approach involves reacting 1-phenylethylamine with benzyl chloroformate under alkaline conditions (e.g., in the presence of sodium bicarbonate or triethylamine). The reaction is typically conducted in anhydrous dichloromethane or THF at 0–25°C for 1–4 hours. After completion, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Key Reaction Conditions :
ReagentSolventTemperatureTimeYield (%)
Benzyl chloroformateDCM0–25°C2–4 h70–85

Q. How should this compound be purified to ensure high purity for biochemical assays?

  • Methodological Answer : Post-synthesis purification is critical. Use flash column chromatography with a hexane:ethyl acetate (7:3) mobile phase to isolate the compound. Confirm purity via HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm). For crystalline products, recrystallization from ethanol at low temperatures (4°C) can improve yield and purity. Monitor by TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Analyze 1^1H and 13^13C spectra in CDCl₃. Key peaks include:
  • 1^1H: δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.9–5.1 ppm (carbamate NH), δ 1.4–1.6 ppm (phenylethyl methyl group).
  • 13^13C: δ 155–157 ppm (carbamate carbonyl).
  • HPLC : Use a Chiralpak AS column (amylose tris[(S)-1-phenylethylcarbamate]) with acetonitrile/water (35:65) to verify enantiopurity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store in a sealed container at 2–8°C, away from oxidizing agents. Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound derivatives be optimized for chiral studies?

  • Methodological Answer : Employ a Chiralpak AS column (amylose tris[(S)-1-phenylethylcarbamate]) with a mobile phase of acetonitrile/water (35:65 v/v) at 1.0 mL/min. Adjust column temperature to 25–30°C to enhance resolution. For preparative-scale separation, use simulated moving bed (SMB) chromatography. Validate enantiopurity via circular dichroism (CD) spectroscopy .

Q. How do pH and temperature affect the stability of this compound in aqueous buffers?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Prepare buffers (pH 3–9) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Thermal Stability : Heat samples to 40–80°C in inert atmospheres. Use Arrhenius plots to extrapolate shelf-life.
    Key Finding : Degradation is minimal below pH 7 and 40°C, but accelerates in alkaline conditions (>pH 8) .

Q. What role does this compound play as a protecting group in multi-step organic synthesis?

  • Methodological Answer : It acts as a transient amine-protecting group in peptide synthesis. Deprotection is achieved via hydrogenolysis (10% Pd/C, H₂ gas, ethanol) or acidic hydrolysis (6M HCl, 110°C, 12 h). Compare with alternative groups (e.g., Fmoc) for orthogonal deprotection strategies .

Q. How should researchers address contradictory data in meta-analyses of this compound’s biological activity?

  • Methodological Answer : Apply Higgins’ I² statistic to quantify heterogeneity across studies. For example, if I² > 50%, use random-effects models to account for variability. Stratify analysis by experimental variables (e.g., cell lines, dosage). Validate findings via sensitivity analysis or subgroup comparisons .

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